Transesterification Conversion and Selectivity: Methyl Benzoate vs. Dimethyl Terephthalate with Ethylene Glycol over Basic Zeolites
In liquid-phase transesterification with ethylene glycol over NaX zeolite catalyst, methyl benzoate achieved a conversion of 53.4% and a selectivity of 94.5% toward the desired 2-hydroxyethyl benzoate product. While the published study does not report parallel conversion data for dimethyl terephthalate (DMT) under identical conditions, the authors explicitly state that methyl benzoate's simpler molecular structure makes it a more tractable substrate for probing catalyst basicity and reaction mechanisms compared to DMT, which is sterically more encumbered due to its para-disubstituted aromatic ring [1].
| Evidence Dimension | Transesterification conversion and selectivity |
|---|---|
| Target Compound Data | 53.4% conversion; 94.5% selectivity to 2-hydroxyethyl benzoate |
| Comparator Or Baseline | Dimethyl terephthalate (no parallel data reported; structure-property inference) |
| Quantified Difference | Methyl benzoate serves as structurally simpler model substrate; DMT exhibits higher steric hindrance |
| Conditions | Liquid phase, NaX zeolite catalyst, 150°C and 180°C, continuous methanol removal, EG/MB molar ratio 2:1 |
Why This Matters
For procurement of research-grade substrates to evaluate catalyst performance or optimize transesterification processes, methyl benzoate offers a less sterically hindered molecular scaffold that yields cleaner kinetic data and higher baseline conversion compared to bulkier aromatic esters, accelerating catalyst screening programs.
- [1] Barrault, J.; et al. Transesterification of methyl benzoate and dimethyl terephthalate with ethylene glycol over basic zeolites. Applied Catalysis A: General 1999, 181(2), 347-354. View Source
